molecular formula C10H12N2O2 B2525439 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2175979-33-4

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

Cat. No.: B2525439
CAS No.: 2175979-33-4
M. Wt: 192.218
InChI Key: GMLJTFQHCRRSLC-UHFFFAOYSA-N
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Description

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a pyridin-2-yloxy group

Preparation Methods

The synthesis of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with pyridin-2-ylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Chemical Reactions Analysis

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one include:

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core and exhibit similar reactivity and applications.

    Pyridin-2-yloxy derivatives: Compounds with the pyridin-2-yloxy group can undergo similar substitution reactions and have comparable biological activities.

The uniqueness of this compound lies in its combination of the pyrrolidinone and pyridin-2-yloxy moieties, which may confer distinct chemical and biological properties compared to its individual components .

Properties

IUPAC Name

5-(pyridin-2-yloxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJTFQHCRRSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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